molecular formula C22H22NP B13700557 8-Diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine

8-Diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13700557
M. Wt: 331.4 g/mol
InChI Key: KTWOFTBMHDQUEE-UHFFFAOYSA-N
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Description

8-Diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 960128-64-7) is a chiral amine featuring a tetrahydronaphthalene backbone substituted with a diphenylphosphino group at position 8 and a primary amine at position 1. Its (R)-enantiomer (purity ≥97%) exhibits an optical rotation of -60° (c=0.5 in CHCl₃) and a melting point of 120–127°C .

Properties

IUPAC Name

8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22NP/c23-20-15-7-9-17-10-8-16-21(22(17)20)24(18-11-3-1-4-12-18)19-13-5-2-6-14-19/h1-6,8,10-14,16,20H,7,9,15,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWOFTBMHDQUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves:

  • Construction of the tetrahydronaphthalene core.
  • Introduction of the amine group at the 1-position.
  • Installation of the diphenylphosphino group at the 8-position.
  • Resolution or asymmetric synthesis to obtain the (R)-enantiomer.

Patents and literature indicate that the preparation often involves multi-step sequences including amide formation, reduction, and asymmetric catalysis.

Key Synthetic Steps and Conditions

Formation of N-(3,4-dihydronaphthalen-2-yl)propionamide Intermediates
  • Starting from 3,4-dihydronaphthalen-2(1H)-one, reaction with propionamide (CH₃CH₂C(O)NH₂) under heating (80–140 °C, typically 95–115 °C) in the presence of a strong acid catalyst such as sulfonic acid.
  • Aromatic hydrocarbon solvents like toluene, benzene, or xylene are used to form an immiscible azeotrope with water, facilitating the reaction and product isolation.
  • Solvent volumes range from 2 to 15 volumes per unit mass of substrate, often 2 to 7 volumes.
Reduction to (S)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propionamide
  • Reduction of the above amides to tetrahydronaphthalenyl propionamides using asymmetric catalysts containing metals such as iridium, platinum, palladium, or copper.
  • Reaction temperatures vary from 30 °C to 120 °C, commonly 40 °C to 110 °C.
  • Solvents like toluene, tetrahydrofuran (THF), or diethyl ether are employed.
  • Catalyst and ligand choice influences enantioselectivity and yield.
Conversion to the Target Amine
  • The propionamide intermediate is further reduced to the primary amine.
  • Reduction agents suitable for amide to amine conversion are used under controlled temperature conditions.
  • The amine is then functionalized with diphenylphosphino groups at the 8-position through phosphination reactions, often involving diphenylphosphine reagents.
  • The final product is isolated as the (R)-enantiomer with high purity (≥97%).

Alternative and Supporting Methods

  • Conversion of oximes to enamides followed by reduction to amines offers an alternative route without the need for metallic reagents, enhancing scalability and environmental compatibility.
  • This method involves reacting an oxime with a phosphine and an acyl donor to form enamides in high yields, which are subsequently converted to amides and then amines.
  • This process is applicable for large-scale synthesis and can be adapted for compounds with the tetrahydronaphthalenamine substructure.

Summary of Preparation Conditions

Step Reagents/Conditions Temperature Range Solvents Notes
Formation of propionamide intermediate 3,4-dihydronaphthalen-2(1H)-one + CH₃CH₂C(O)NH₂ + sulfonic acid catalyst 80–140 °C (95–115 °C typical) Aromatic hydrocarbons (toluene, benzene, xylene) Use of azeotrope-forming solvents for water removal
Asymmetric reduction to propionamide Metal catalyst (Ir, Pt, Pd, Cu) + ligands 30–120 °C (40–110 °C typical) Toluene, THF, diethyl ether Catalyst and ligand choice critical for enantioselectivity
Amide reduction to amine Suitable amide reducing agents 30–120 °C Same as above Controlled conditions for primary amine formation
Phosphination Diphenylphosphine reagents Ambient to mild heating Organic solvents Installation of diphenylphosphino group at 8-position

Research Results and Yields

  • The asymmetric catalytic reduction steps typically yield enantiomeric excesses suitable for pharmaceutical applications.
  • Yields for the propionamide formation and reduction steps are reported as high, often exceeding 80–90%.
  • The phosphination step proceeds with high regioselectivity and yields, resulting in crystalline products with melting points between 120 and 127 °C and purity ≥97%.

Chemical Reactions Analysis

Types of Reactions

8-Diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, secondary amines, and substituted phosphine derivatives .

Mechanism of Action

The mechanism of action of 8-Diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, influencing the stereochemistry of the resulting products. The molecular targets include transition metal catalysts, and the pathways involved are primarily related to asymmetric synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations and Properties

The tetrahydronaphthalen-1-amine scaffold is common in pharmaceuticals and organocatalysts. Key analogues and their differences are summarized below:

Table 1: Comparison of Structural and Physicochemical Properties
Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Optical Activity Key Applications
(R)-8-Diphenylphosphanyl-THNA<sup>†</sup> PPh₂ (8), NH₂ (1) 331.39 120–127 -60° (CHCl₃) Asymmetric catalysis ligands
Sertraline [(1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-THNA] 3,4-Cl₂C₆H₃ (4), NMe (1) 342.69 243–245 (HCl salt) Not specified Antidepressant (SSRI)
(S)-8-Diphenylphosphanyl-THNA PPh₂ (8), NH₂ (1) 331.39 Similar to R-form +60° (enantiomer) Catalysis (opposite chirality)
(S)-6,8-Difluoro-THNA F (6,8), NH₂ (1) 183.20 Not reported Not reported Pharmaceutical intermediate
(±)-1,2,3,4-Tetrahydro-1-naphthylamine NH₂ (1) 147.22 Not reported Racemic Base structure for derivatives

<sup>†</sup>THNA = 1,2,3,4-tetrahydronaphthalen-1-amine.

Key Differences and Functional Implications

Substituent Effects
  • Diphenylphosphino Group (Target Compound): Enhances electron-richness and metal-coordination capability, making it suitable for transition-metal catalysis (e.g., cross-coupling reactions) .
  • Dichlorophenyl and N-Methyl (Sertraline) : The electron-withdrawing Cl groups and N-methylation improve blood-brain barrier penetration, critical for its antidepressant activity .
  • Fluorine Substituents (6,8-Difluoro-THNA) : Fluorine’s electronegativity alters electronic properties and metabolic stability, often used in drug design .
Stereochemical Considerations
  • The (R)-enantiomer of the target compound is explicitly characterized, while its (S)-counterpart () would exhibit mirrored optical activity and reversed chiral interactions in catalysis or biological systems .
  • Sertraline’s (1S,4S) stereochemistry is essential for selective serotonin reuptake inhibition, highlighting the role of stereochemistry in pharmacology .
Physicochemical Stability
  • The target compound’s air sensitivity contrasts with Sertraline’s stability as a hydrochloride salt, underscoring divergent storage and handling requirements .

Biological Activity

8-Diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

  • IUPAC Name : (1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine
  • Molecular Formula : C22H22NP
  • Molecular Weight : 331.40 g/mol
  • CAS Number : 960128-64-7
  • Melting Point : 120°C to 127°C
  • Purity : ≥97% .

Biological Activity Overview

8-Diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine exhibits various biological activities, particularly in anticancer research. The following sections detail its specific activities and mechanisms.

Anticancer Activity

Research indicates that phosphine-containing compounds can exhibit significant anticancer properties. For instance:

  • Mechanism of Action :
    • Phosphine ligands have been shown to interact with various cellular targets leading to apoptosis in cancer cells. The activation of caspase pathways is a common mechanism observed with these compounds .
    • The compound may inhibit thioredoxin reductase (TrxR), a key enzyme involved in redox regulation within cells, which can lead to increased oxidative stress and subsequent cell death in tumor cells .
  • Case Studies :
    • In vitro studies demonstrated that derivatives of phosphine complexes showed higher cytotoxicity against several cancer cell lines compared to traditional chemotherapeutics like cisplatin. Notably, compounds with similar structures were effective against multidrug-resistant cancer cell lines .
    • A study highlighted the effectiveness of gold(I) complexes with phosphine ligands in inducing apoptosis and inhibiting tumor growth in murine models .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInduces apoptosis via caspase activation
CytotoxicityHigher efficacy against resistant cancer cells
Enzyme InhibitionInhibits thioredoxin reductase

Q & A

Basic: What are the recommended synthetic routes for 8-Diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling a tetrahydronaphthalen-1-amine precursor with a diphenylphosphine group. A plausible route includes:

Starting Materials : 1,2,3,4-Tetrahydronaphthalen-1-amine and chlorodiphenylphosphine.

Coupling Reaction : Use a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

Purification : Column chromatography with silica gel and a gradient eluent (hexane/ethyl acetate) to isolate the product.
Key optimization parameters include strict temperature control to prevent oxidation of the phosphine group and inert atmosphere (N₂/Ar) handling .

Advanced: How does the (R)-configuration of 8-Diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine influence its performance in asymmetric catalysis?

Methodological Answer:
The (R)-enantiomer’s spatial arrangement creates a chiral environment around metal centers, enhancing enantioselectivity in catalytic cycles. For example:

  • Case Study : In palladium-catalyzed cross-coupling reactions, the ligand’s bulky diphenylphosphanyl group and tetrahydronaphthalene backbone induce steric hindrance, favoring specific transition states.
  • Validation : Compare enantiomeric excess (ee) using chiral HPLC or circular dichroism (CD) spectroscopy. Studies on similar ligands show ee improvements of 20–40% with enantiopure phosphine ligands .

Basic: Which spectroscopic techniques are critical for characterizing 8-Diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and tetrahydronaphthalene backbone signals (δ 1.5–3.0 ppm). The phosphorus-coupled splitting in ³¹P NMR (δ ~-5 to -20 ppm) confirms P–C bonding .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 331.4, with fragmentation patterns indicating loss of the diphenylphosphine group.
  • Optical Rotation : Measure using a polarimeter (e.g., [α]D²⁵ = -60° in chloroform) to verify enantiopurity .

Basic: What storage and handling protocols are essential for maintaining the stability of this compound?

Methodological Answer:

  • Storage : Store under inert gas (Ar) at -20°C in amber vials to prevent oxidation and photodegradation. Desiccate to avoid hydrolysis.
  • Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Monitor purity via TLC or NMR if exposed to ambient conditions .

Advanced: How does the diphenylphosphanyl moiety enhance catalytic activity compared to non-phosphorylated analogs?

Methodological Answer:
The phosphine group acts as a strong σ-donor and weak π-acceptor, stabilizing metal complexes (e.g., Pd⁰ or Rh¹) during catalytic cycles. Comparative studies show:

  • Turnover Frequency (TOF) : 2–3× higher for phosphorylated ligands in Suzuki-Miyaura couplings.
  • Substrate Scope : Enhanced reactivity with electron-deficient aryl halides due to improved electron transfer .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Receptor Binding Assays : Screen for interactions with G protein-coupled receptors (GPCRs) using radioligand displacement (e.g., ³H-spiperone for dopamine D2 receptors).
  • Cytotoxicity : MTT assays in HEK-293 or SH-SY5Y cell lines to assess IC₅₀ values.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Advanced: How do steric and electronic properties of this ligand compare to BINAP or Josiphos in enantioselective catalysis?

Methodological Answer:

Ligand Steric Bulk Electronic Profile Typical ee (%)
8-Diphenylphosphanyl derivativeModerate (C₂ symmetry)Strong σ-donor75–85
BINAPHigh (rigid backbone)Balanced σ/π80–90
JosiphosVery high (bulky substituents)π-acidic85–95
Conclusion : The compound’s flexible tetrahydronaphthalene backbone allows adaptive binding but may reduce enantioselectivity in rigid substrates .

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